molecular formula C21H20O10 B2674422 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 690642-39-8

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2674422
CAS No.: 690642-39-8
M. Wt: 432.381
InChI Key: GFLORGUQLQZLDR-UHFFFAOYSA-N
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Description

This compound is a bis-pyranone derivative featuring two 3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl moieties linked via a central carbon atom substituted with a 3,4-dimethoxyphenyl group. The structure is characterized by:

  • Two pyranone rings with hydroxyl and hydroxymethyl substituents at positions 3 and 6, respectively.
  • Multiple hydrogen-bonding sites (hydroxyl and carbonyl groups), influencing solubility and biological activity .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-28-15-4-3-10(5-16(15)29-2)17(20-18(26)13(24)6-11(8-22)30-20)21-19(27)14(25)7-12(9-23)31-21/h3-7,17,22-23,26-27H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLORGUQLQZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of syringylglycerol with esculetin . This reaction requires precise control of temperature and pH to ensure the correct formation of the pyranone rings.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as catalytic protodeboronation and hydromethylation have been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and other reduced forms of the compound .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to this pyranone exhibit significant antioxidant properties. Antioxidants are essential in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyranones can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyranones have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The inhibition of TNFα (Tumor Necrosis Factor-alpha) signaling pathways by similar compounds highlights the therapeutic potential of this class .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Compounds containing pyranone structures have been reported to show activity against bacteria and fungi, indicating that this specific compound could be explored as a natural antimicrobial agent .

Potential in Cancer Therapy

The ability of certain pyranones to induce apoptosis (programmed cell death) in cancer cells has garnered attention. This compound's structural components may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies

StudyFocusFindings
Study 1 Antioxidant ActivityDemonstrated effective free radical scavenging ability comparable to established antioxidants .
Study 2 Anti-inflammatory EffectsShowed significant inhibition of TNFα production in vitro, suggesting therapeutic potential for inflammatory diseases .
Study 3 Antimicrobial PropertiesExhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli strains .
Study 4 Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines through mitochondrial pathway modulation .

Mechanism of Action

The mechanism by which 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes . The exact pathways and targets are still under investigation, but preliminary studies suggest significant activity in modulating oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations on the pyranone core, aromatic groups, and biological activity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyranone Derivatives

Compound Name / ID Substituents on Pyranone Core Aromatic Group Key Biological Activity (MIC Range) Synthesis Method Reference
Target Compound 3-OH, 6-(CH2OH), 4-Oxo 3,4-Dimethoxyphenyl Not reported (theoretical) Multi-step condensation
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives (e.g., compound 8c in ) 3-OH, 6-CH3, 4-Oxo 4'-Methylcoumarin-7-yl Antibacterial (MIC: 8–32 µg/mL) TBTU-mediated coupling
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-... (FDB016466 in ) 5,7-OH, 6-substituted sugar moiety 3,4-Dihydroxyphenyl Antioxidant (flavonoid-like activity) Glycosylation of flavanone
3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5-one 3-OH, 6-(CH2OH), 4-Oxo 4-Bromophenyl, m-Tolyl Not reported (structural study) One-pot cyclization
2,3-Dihydro-2,2-dimethyl-6-(2-methoxyphenyl)-4H-pyran-4-one () 2,2-Dimethyl, 4-Oxo 2-Methoxyphenyl Not reported (synthetic intermediate) Friedel-Crafts acylation

Key Findings:

Substituent Impact on Bioactivity: The hydroxymethyl group at position 6 (present in the target compound and analogs) enhances water solubility compared to methyl or bulky substituents . Methoxy vs.

Antimicrobial Activity :

  • Compound 8c () demonstrated potent activity against S. aureus (MIC: 8 µg/mL), attributed to its 4'-methylcoumarin carboxamide side chain. The target compound lacks this moiety, suggesting possible differences in mechanism .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions (similar to ’s method for pyranone derivatives), whereas glycosylated analogs () require enzymatic or chemical glycosylation .

Physicochemical Properties :

  • Hydrogen Bonding : The dual hydroxymethyl and hydroxyl groups in the target compound may improve crystallinity compared to ’s dimethyl-substituted analog, as seen in SHELXT-refined structures () .

Biological Activity

The compound 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , also known by its CAS number 136997-64-3, is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C33H44O17C_{33}H_{44}O_{17}, with a molecular weight of approximately 712.7 g/mol. Its structure includes multiple hydroxyl groups, methoxy substituents, and a pyranone core, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of hydroxyl groups in the pyranone structure is often linked to free radical scavenging activity. This mechanism can help mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases .

Anticancer Properties

Studies have shown that derivatives of pyranones can inhibit cancer cell proliferation through various pathways. For instance:

  • Inhibition of PI3K/Akt Pathway : Some compounds have been found to downregulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth in xenograft models .
  • Gene Expression Modulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, promoting cancer cell death .

In Vitro Studies

Recent studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of PI3K/Akt signaling
HeLa (Cervical)18Modulation of gene expression

These results suggest that the compound has selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

In vivo experiments using animal models have corroborated the in vitro findings. Notably:

  • Tumor Xenograft Models : Treatment with the compound resulted in significant tumor size reduction compared to controls, indicating its potential as an anticancer agent .

Case Studies

  • Breast Cancer Treatment : A study evaluated the efficacy of the compound in MCF-7 xenograft models. Results showed a marked decrease in tumor volume after treatment over four weeks, highlighting its potential as a therapeutic agent for breast cancer .
  • Lung Cancer Research : Another investigation focused on A549 cells treated with varying concentrations of the compound. The study concluded that higher concentrations led to increased apoptosis rates, suggesting a dose-dependent response .

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